molecular formula C11H14N4 B145207 5-(4-tert-butylphenyl)-2H-tetrazole CAS No. 126393-38-2

5-(4-tert-butylphenyl)-2H-tetrazole

Cat. No.: B145207
CAS No.: 126393-38-2
M. Wt: 202.26 g/mol
InChI Key: QHSLNQKCYGFLER-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-2H-tetrazole: is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-butylphenyl)-2H-tetrazole typically involves the reaction of 4-tert-butylbenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-tert-butylphenyl)-2H-tetrazole can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles or amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the tert-butylphenyl group or the tetrazole ring can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: 5-(4-tert-butylphenyl)-2H-tetrazole is used as a building block in organic synthesis

Biology: In biological research, tetrazoles are studied for their potential as bioactive molecules. They can act as enzyme inhibitors or modulators of biological pathways.

Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may serve as leads for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • 4-tert-butylphenyl-1H-tetrazole
  • 5-(4-methoxyphenyl)-2H-tetrazole
  • 5-(4-chlorophenyl)-2H-tetrazole

Comparison: Compared to other similar compounds, 5-(4-tert-butylphenyl)-2H-tetrazole is unique due to the presence of the tert-butyl group. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications. Additionally, the tert-butyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)9-6-4-8(5-7-9)10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSLNQKCYGFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384046
Record name 5-(4-tert-Butylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126393-38-2
Record name 5-(4-tert-Butylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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